molecular formula C16H12N2O5 B11957351 ethyl 3-nitro-9-oxo-9H-fluoren-2-ylcarbamate CAS No. 42135-41-1

ethyl 3-nitro-9-oxo-9H-fluoren-2-ylcarbamate

Cat. No.: B11957351
CAS No.: 42135-41-1
M. Wt: 312.28 g/mol
InChI Key: PPVBRJYVSJADEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-nitro-9-oxo-9H-fluoren-2-ylcarbamate (CAS 42135-41-1) is a high-purity chemical compound supplied for research and development purposes. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Recent scientific literature highlights the significant research value of symmetrically disubstituted 9H-fluoren-9-one derivatives, a structural class to which this compound belongs. These derivatives are being investigated as novel and selective inhibitors of Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase enzyme that is a promising therapeutic target in oncology . The fluorenone scaffold is of particular interest in structure-based drug design for its ability to fit strategically within the enzyme's active site . Research into these inhibitors is critical for advancing the understanding of diseases like breast cancer, where SIRT2 plays a role in cell cycle regulation and tumorigenesis . This product is characterized by its molecular formula (C16H12N2O5) and a molecular weight of 312.28 g/mol .

Properties

CAS No.

42135-41-1

Molecular Formula

C16H12N2O5

Molecular Weight

312.28 g/mol

IUPAC Name

ethyl N-(3-nitro-9-oxofluoren-2-yl)carbamate

InChI

InChI=1S/C16H12N2O5/c1-2-23-16(20)17-13-7-12-11(8-14(13)18(21)22)9-5-3-4-6-10(9)15(12)19/h3-8H,2H2,1H3,(H,17,20)

InChI Key

PPVBRJYVSJADEO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C=C2C3=CC=CC=C3C(=O)C2=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nitration of 9-Oxofluorene Derivatives

The foundational step in synthesizing ethyl 3-nitro-9-oxo-9H-fluoren-2-ylcarbamate involves introducing the nitro group to the fluorenone core. A common precursor is 9-oxofluorene, which undergoes electrophilic aromatic nitration. Nitration typically employs a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C, targeting the meta position relative to the ketone group.

Reaction Conditions:

  • Nitrating Agent: 65% HNO₃ in H₂SO₄ (1:3 v/v)

  • Temperature: 0–5°C (ice bath)

  • Duration: 4–6 hours

  • Yield: 60–70% (crude)

Post-nitration, the intermediate 3-nitro-9-oxofluorene is isolated via vacuum filtration and washed with cold methanol to remove residual acids.

Carbamate Formation via Chloroformate Coupling

The carbamate group at position 2 is introduced through a nucleophilic substitution reaction. Ethyl chloroformate (ClCOOEt) reacts with the amine group of 2-amino-3-nitro-9-oxofluorene in the presence of a base such as pyridine or triethylamine.

Procedure:

  • Substrate Preparation: 2-Amino-3-nitro-9-oxofluorene (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF).

  • Base Addition: Pyridine (1.2 equiv) is added under nitrogen atmosphere.

  • Chloroformate Addition: Ethyl chloroformate (1.1 equiv) is introduced dropwise at 0°C.

  • Stirring: The reaction proceeds at room temperature for 12 hours.

  • Work-Up: The mixture is diluted with ethyl acetate, washed with 5% HCl and brine, and dried over Na₂SO₄.

Key Data:

ParameterValue
SolventTHF
Temperature0°C → RT
Yield75–80%
Purity (HPLC)≥95% after recrystallization

This method mirrors protocols used for analogous fluorenylcarbamates, as described in the synthesis of thioamide precursors.

Alternative Pathways Using Pre-Functionalized Intermediates

Suzuki-Miyaura Cross-Coupling for Fluorene Functionalization

Recent advancements utilize palladium-catalyzed cross-coupling to install substituents prior to oxidation to the fluorenone system. For example, a boronic ester at position 2 can react with ethyl carbamate-bearing aryl halides, followed by nitro group introduction.

Catalytic System:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Dioxane/H₂O (4:1)

  • Temperature: 80°C, 24 hours

Advantages:

  • Enables regioselective functionalization.

  • Compatible with sensitive nitro groups post-coupling.

One-Pot Nitration-Carbamation

A streamlined approach combines nitration and carbamation in a single reactor, reducing purification steps. The fluorenone derivative is treated with HNO₃/H₂SO₄, followed by in situ reaction with ethyl chloroformate.

Optimized Conditions:

StepReagentsTemperatureTime
NitrationHNO₃ (1.2 equiv), H₂SO₄0°C2 h
CarbamationClCOOEt (1.5 equiv), Et₃NRT6 h

Yield: 50–55% (over two steps)

Purification and Characterization

Chromatographic Techniques

Crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexanes 1:3 → 1:1 gradient). High-performance liquid chromatography (HPLC) with a C18 column confirms purity.

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 8.72 (s, 1H, Ar-H), 8.15 (d, J = 8.5 Hz, 1H), 7.95–7.45 (m, 6H), 4.25 (q, J = 7.1 Hz, 2H), 1.32 (t, J = 7.1 Hz, 3H).

  • IR (KBr): 1745 cm⁻¹ (C=O, carbamate), 1520 cm⁻¹ (NO₂).

Industrial-Scale Considerations

While large-scale synthesis details are proprietary, batch processes using continuous-flow reactors have been proposed for nitration steps to enhance safety and yield .

Chemical Reactions Analysis

Reactivity:

    Oxidation: The nitro group (NO) can undergo oxidation reactions.

    Reduction: Reduction of the nitro group to an amino group (NH) is possible.

    Substitution: The carbamate group (CONH) can participate in substitution reactions.

Common Reagents and Conditions:
  • Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4).
  • Reduction: Hydrogen gas (H2) with a suitable catalyst.
  • Substitution: Various nucleophiles (e.g., amines, alcohols) under appropriate conditions.

Major Products: The major products depend on the specific reaction conditions. For example:

  • Nitration yields the 3-nitro derivative.
  • Reduction leads to the corresponding amino compound.

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in drug discovery or biological studies.

    Medicine: Investigated for pharmacological properties.

    Industry: May serve as a precursor for fluorescent dyes or materials.

Mechanism of Action

The exact mechanism by which ethyl 3-nitro-9-oxo-9H-fluoren-2-ylcarbamate exerts its effects remains an area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound NO₂ (3), CO (9), NHCO₂Et (2) C₁₆H₁₂N₂O₅ 312.28 Nitro, ketone, carbamate
9H-Fluoren-9-ylmethyl (2-oxoethyl)carbamate NHCO₂CH₂CO (side chain) C₁₇H₁₅NO₃ 281.31 Oxoethyl, carbamate
(9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate hydrochloride NHCO₂(CH₂)₃NH₂·HCl (side chain) C₁₈H₂₁ClN₂O₂ 332.82 Aminopropyl, carbamate
(9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate NHCO₂CH₂CH₂Br (side chain) C₁₇H₁₄BrNO₂ 344.21 Bromoethyl, carbamate
3-(N-(9-Fluorenylmethoxycarbonyl)amino)propionaldehyde NHCO₂(CH₂)₂CHO (side chain) C₁₈H₁₇NO₃ 295.33 Aldehyde, carbamate
1-{1-[(9H-Fluoren-9-ylmethoxy)carbonyl]piperidin-4-yl}-1H-1,2,3-triazole-5-carboxylic acid Piperidine-triazole-carboxylic acid C₂₄H₂₂N₄O₄ 430.46 Piperidine, triazole, carboxylic acid

Physicochemical Properties

  • Solubility: The nitro and ketone groups in the target compound reduce solubility in polar solvents compared to the aminopropyl derivative (water-soluble due to protonated amine) . The bromoethyl analog exhibits lower solubility in organic solvents than the oxoethyl variant .
  • Stability: The nitro group enhances electrophilicity but may increase sensitivity to reduction . Aldehyde-containing derivatives (e.g., 3-(N-Fmoc-amino)propionaldehyde) are prone to oxidation, requiring stabilizers .

Biological Activity

Ethyl 3-nitro-9-oxo-9H-fluoren-2-ylcarbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound consists of a fluorenone core with a nitro group at the 3-position and an ethyl carbamate moiety. This structure contributes to its reactivity and potential pharmacological properties. The nitro group can be reduced to an amino group, which may enhance biological activity, while the carbamate group can participate in various chemical reactions, including substitutions and reductions.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Interaction : The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction is crucial for its role in enzyme-catalyzed reactions involving carbamates.
  • Aromatic Interactions : The fluorenone moiety may interact with aromatic residues in proteins, affecting their function and leading to altered biochemical pathways.
  • Nitro Group Reduction : The reduction of the nitro group to an amino group could lead to enhanced interactions with biological targets, potentially increasing its therapeutic efficacy.

Biological Activity

Research has indicated that this compound exhibits a range of biological activities:

  • Anticancer Potential : Initial studies suggest that the compound may have anticancer properties, particularly through its interactions with histone deacetylases (HDACs), which are important in cancer progression. Compounds structurally related to this compound have demonstrated selective inhibition of HDACs, indicating potential for similar activity .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Case Studies

  • HDAC Inhibition Study : A study evaluated the inhibitory effects of this compound on class I and class II HDACs. The compound was found to selectively inhibit HDAC1–3 with IC50 values ranging between 14 to 67 nM, demonstrating significant potential as an anticancer agent .
  • Enzyme-Catalyzed Reactions : In another study focusing on enzyme-catalyzed reactions involving carbamates, this compound was shown to participate actively in various substitution reactions, highlighting its versatility as a chemical probe in biological research.

Summary of Research Findings

Study Biological Activity IC50 Values Comments
HDAC InhibitionSelective inhibition of HDAC1–314–67 nMPotential anticancer agent
Enzyme ReactionsParticipation in enzyme-catalyzed reactionsN/AVersatile chemical probe

Q & A

Q. What are the standard synthetic protocols for ethyl 3-nitro-9-oxo-9H-fluoren-2-ylcarbamate, and which reaction conditions are crucial for successful carbamate formation?

The synthesis typically involves two key steps:

Carbamate formation : Reacting 9-oxo-9H-fluoren-2-amine with ethyl isocyanate under anhydrous conditions (to prevent hydrolysis) and elevated temperatures (60–80°C). Solvents like dry tetrahydrofuran (THF) or dichloromethane (DCM) are preferred .

Nitration : Introducing the nitro group using a nitrating agent (e.g., nitric acid in sulfuric acid) at controlled temperatures (0–5°C) to avoid over-nitration or decomposition. Stoichiometric ratios and reaction time (2–4 hours) are critical for regioselectivity .

Q. Key Optimization Factors :

StepCritical ConditionsPurpose
Carbamate formationAnhydrous solvents, inert atmospherePrevents side reactions with moisture
NitrationLow temperature, precise stoichiometryEnsures mono-nitration at the 3-position

Q. Which analytical techniques are most reliable for confirming the molecular structure and purity of this compound?

  • X-ray crystallography : Resolves atomic-level structure, particularly for nitro and carbamate group orientations (e.g., triclinic crystal systems with space group P1) .
  • NMR spectroscopy :
    • ¹H NMR : Identifies aromatic protons (δ 7.2–8.5 ppm) and carbamate ethyl groups (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂).
    • ¹³C NMR : Confirms carbonyl (C=O, δ 170–180 ppm) and nitro group (C-NO₂, δ 140–150 ppm) positions.
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 328.07) and fragmentation patterns .
  • HPLC : Assesses purity (>98%) using a C18 column and acetonitrile/water gradient .

Q. How do researchers initially assess the biological activity of this compound, and what in vitro assays are commonly employed?

  • Enzyme inhibition assays : Measure IC₅₀ values against targets like kinases or proteases using fluorescence-based substrates (e.g., fluorogenic peptide cleavage assays) .
  • Covalent binding studies : Utilize mass spectrometry to detect adducts formed between the carbamate group and nucleophilic residues (e.g., cysteine thiols) .
  • Cellular cytotoxicity : Evaluate viability in cancer cell lines (e.g., MTT assay) with dose-response curves (1–100 µM range) .

Advanced Questions

Q. What methodologies are recommended to optimize reaction yields and minimize by-product formation during the nitration step?

  • Continuous flow reactors : Enhance heat/mass transfer, reducing localized overheating and poly-nitration byproducts .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track nitro group incorporation in real time .
  • Solvent optimization : Polar aprotic solvents (e.g., acetic anhydride) improve nitronium ion (NO₂⁺) stability, favoring mono-nitration .

Q. Example Optimization Table :

ParameterOptimal RangeImpact on Yield
Temperature0–5°CReduces di-nitration from 15% to <5%
HNO₃:H₂SO₄ ratio1:3 (v/v)Maximizes regioselectivity (3-nitro >90%)

Q. How can X-ray crystallography and computational modeling be integrated to elucidate interaction mechanisms with biological targets?

  • X-ray crystallography : Resolve binding modes (e.g., nitro group hydrogen bonding with active-site residues) .
  • Molecular docking (AutoDock/Vina) : Predict binding poses using the compound’s electrostatic potential map and target protein PDB files. Validate with MM/GBSA free-energy calculations .
  • MD simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100-ns trajectories, focusing on fluorenone aromatic stacking interactions .

Q. What systematic approaches should be adopted to resolve discrepancies in reported enzymatic inhibition data across studies?

Replicate assays under standardized conditions : Control pH (7.4), temperature (37°C), and ionic strength (150 mM NaCl) to minimize variability .

Validate compound purity : Use HPLC and elemental analysis to rule out degradation products .

Orthogonal assays : Compare results from fluorescence-based and radiometric assays (e.g., ³²P-ATP for kinase activity) .

Theoretical alignment : Link findings to a mechanistic framework (e.g., competitive vs. non-competitive inhibition) to explain outliers .

Case Study : Contradictory IC₅₀ values (10 µM vs. 50 µM) may arise from differences in enzyme source (recombinant vs. native) or assay buffer composition. Harmonizing these parameters reduced variability to ±5% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.